![molecular formula C20H20N4S4 B14013569 2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole CAS No. 67685-11-4](/img/structure/B14013569.png)
2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Métodos De Preparación
The synthesis of 2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.
Common reagents and conditions used in these reactions include ethanol as a solvent, piperidine as a catalyst, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles and 2-substituted benzothiazoles . Compared to these compounds, 2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole is unique due to its dual benzothiazole rings connected by a piperazine moiety. This structure enhances its biological activity and makes it a versatile compound for various applications .
Propiedades
Número CAS |
67685-11-4 |
|---|---|
Fórmula molecular |
C20H20N4S4 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
2-[[4-(1,3-benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H20N4S4/c1-3-7-17-15(5-1)21-19(27-17)25-13-23-9-11-24(12-10-23)14-26-20-22-16-6-2-4-8-18(16)28-20/h1-8H,9-14H2 |
Clave InChI |
MIPSUTNNEZHRHC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CSC2=NC3=CC=CC=C3S2)CSC4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



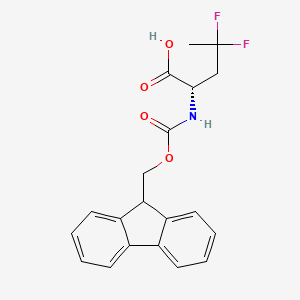
![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
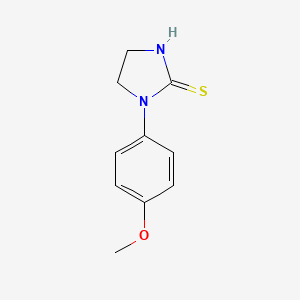
![2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
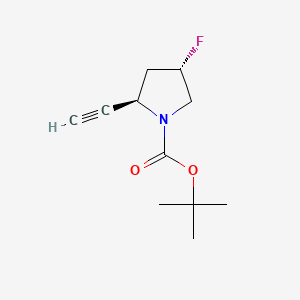
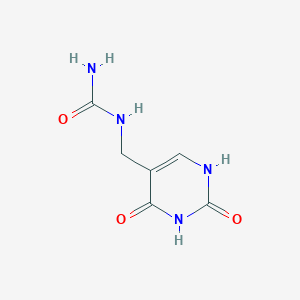
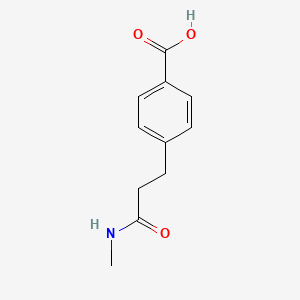
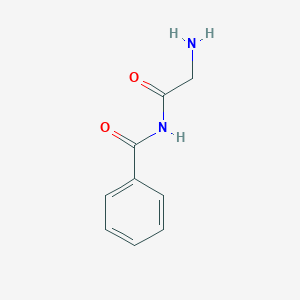
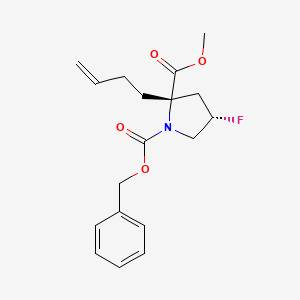


![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)
